molecular formula C6H9ClN2O2 B1438067 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1185293-73-5

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1438067
CAS No.: 1185293-73-5
M. Wt: 176.6 g/mol
InChI Key: PCSQHYMWILFNMX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethyl-1H-pyrazole . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is a regioselective synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition-metal catalysts and photoredox reactions. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include high-manganese potassium for oxidation and arylhydrazines for condensation reactions. The conditions for these reactions often involve specific temperatures and catalysts to ensure high yields .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which are valuable in different chemical and pharmaceutical applications .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSQHYMWILFNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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